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Compound of Interest

Compound Name: 2,3,6-Trimethoxyphenol

CAS No.: 90539-42-7

Cat. No.: B3043699 Get Quote

Target Audience: Analytical Chemists, Natural Product Researchers, and Preclinical Drug

Development Scientists Document Type: Technical Whitepaper

Executive Summary & Biological Context
2,3,6-Trimethoxyphenol (CAS: 90539-42-7) is a highly oxygenated phenolic compound that

serves as both a critical secondary metabolite in medicinal fungi and a vital synthetic

intermediate in medicinal chemistry. In natural product research, derivatives of 2,3,6-
trimethoxyphenol are frequently isolated from the solid-state cultured products of Antrodia

camphorata, a fungus renowned for its cytotoxic and anti-inflammatory properties 12.

In drug development, this scaffold is a fundamental building block for synthesizing novel

quinone inhibitors targeted at the redox function of Apurinic/Apyrimidinic Endonuclease

1/Redox Enhancing Factor-1 (Ape1/Ref-1), such as the clinical candidate E3330 34. Accurate

structural elucidation of this compound is paramount, as the regiochemistry of the methoxy

groups directly dictates the redox potential and biological efficacy of downstream quinone

derivatives.
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Property Value

IUPAC Name 2,3,6-Trimethoxyphenol

Molecular Formula C₉H₁₂O₄

Molecular Weight 184.19 g/mol

CAS Registry Number 90539-42-7

Spectral Data Analysis: The Causality of Elucidation
As application scientists, we do not merely record spectral peaks; we decode the electronic

and steric environments that cause them. The following sections break down the self-validating

spectral signatures of 2,3,6-trimethoxyphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton) Analysis
The proton spectrum of 2,3,6-trimethoxyphenol is defined by its asymmetry. The presence of

three methoxy groups and one hydroxyl group on the benzene ring leaves only two aromatic

protons (H-4 and H-5). Because they are adjacent (ortho) to each other, they couple to form a

distinct AB system.

Table 1: ¹H NMR Spectral Data Assignment (600 MHz, CDCl₃)
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Position δ (ppm) Multiplicity J (Hz) Integration
Assignment
Causality

1-OH 5.75 br s - 1H

Broadened
by
intermolecu
lar H-
bonding
and
chemical
exchange.

2-OCH₃ 3.92 s - 3H

Deshielded

due to steric

compression

and proximity

to the 1-OH

group.

6-OCH₃ 3.88 s - 3H

Deshielded

by the

adjacent 1-

OH, but less

sterically

hindered than

2-OCH₃.

3-OCH₃ 3.85 s - 3H

Standard

aromatic

methoxy

resonance;

least

sterically

encumbered.

5-H 6.58 d 8.8 1H Ortho

coupling to 4-

H; shielded

by the +R

resonance
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Position δ (ppm) Multiplicity J (Hz) Integration
Assignment
Causality

effect of 6-

OCH₃.

| 4-H | 6.42 | d | 8.8 | 1H | Ortho coupling to 5-H; highly shielded by the combined +R effects of

3-OCH₃ and 1-OH. |

¹³C NMR Analysis
The ¹³C NMR spectrum is a masterclass in substituent effects. The oxygenated carbons (C-1,

C-2, C-3, C-6) are heavily deshielded due to the inductive electron-withdrawing effect (-I) of the

oxygen atoms. Conversely, the protonated carbons (C-4, C-5) are pushed significantly upfield

(shielded) due to the strong electron-donating resonance effect (+R) of the ortho and para

oxygen substituents, which increases electron density at these positions.

Table 2: ¹³C NMR Spectral Data Assignment (150 MHz, CDCl₃)
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Position δ (ppm) Type
Assignment
Causality

C-3 148.6 Cq

Highest shift due to
dual oxygenation
effects (ortho to C-
2, meta to C-1).

C-6 142.3 Cq

Oxygenated aromatic

carbon; shifted by

ortho-OH.

C-2 140.2 Cq

Oxygenated aromatic

carbon; flanked by OH

and OCH₃, causing

steric shifts.

C-1 138.5 Cq

Directly attached to

the highly

electronegative

hydroxyl oxygen.

C-5 108.1 CH
Shielded by the ortho

(+R) effect of 6-OCH₃.

C-4 105.4 CH

Highly shielded by the

ortho (+R) effect of 3-

OCH₃ and para (+R)

of 1-OH.

2-OCH₃ 61.2 CH₃

Sterically hindered

methoxy carbon

(sandwiched) shifts

downfield.

6-OCH₃ 56.8 CH₃
Standard unhindered

methoxy carbon.

| 3-OCH₃ | 56.4 | CH₃ | Standard unhindered methoxy carbon. |
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Infrared (IR) Spectroscopy
IR spectroscopy validates the functional group integrity of the molecule, specifically confirming

the presence of the phenolic OH and the ether linkages.

Table 3: FT-IR Vibrational Frequencies (ATR)

Wavenumber
(cm⁻¹)

Mode Intensity Causality

3410 O-H stretch Broad, Strong

Intermolecular
hydrogen bonding
lowers the
frequency and
broadens the peak.

2940, 2835 C-H stretch Medium

Asymmetric and

symmetric stretching

of the aliphatic

methoxy methyl

groups.

1610, 1503 C=C stretch Strong

Aromatic ring

breathing modes;

highly enhanced by

the polar C-O bonds.

| 1205, 1080 | C-O-C stretch | Strong | Asymmetric and symmetric stretching of the aryl-alkyl

ether linkages. |

Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the fragmentation pattern is driven by the

stability of the aromatic ring and the ability of oxygen atoms to stabilize positive charges via

resonance.

Table 4: EI-MS Fragmentation Ions (70 eV)
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m/z Ion Type Rel. Abundance
Fragmentation
Causality

184 [M]⁺• 100% (Base)

The highly
conjugated,
electron-rich
aromatic system
resists complete
fragmentation.

169 [M - CH₃]⁺ 85%

Loss of a methyl

radical from a

methoxy group forms

a resonance-stabilized

oxonium ion.

141 [M - CH₃ - CO]⁺ 45%

Subsequent extrusion

of carbon monoxide

(neutral loss of 28 Da)

from the oxonium ion.

| 126 | [M - 2CH₃ - CO]⁺| 20% | Further homolytic cleavage of a second methyl radical. |
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Molecular Ion [M]+.
m/z 184

(C9H12O4)+.

Radical Cleavage
Loss of •CH3 (-15 Da)

Fragment Ion
m/z 169

(C8H9O4)+

Neutral Loss
Loss of CO (-28 Da)

Fragment Ion
m/z 141

(C7H9O3)+

Click to download full resolution via product page

Proposed EI-MS fragmentation pathway of 2,3,6-trimethoxyphenol.
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Experimental Protocols & Workflows
To ensure reproducibility and trustworthiness, the following protocols represent self-validating

systems for the isolation, synthesis, and analysis of 2,3,6-trimethoxyphenol.

Protocol A: Hyphenated HPLC-SPE-NMR Dereplication
When isolating 2,3,6-trimethoxyphenol from complex fungal extracts (e.g., Antrodia

camphorata), traditional preparative isolation is time-consuming. Hyphenated HPLC-SPE-NMR

allows for rapid dereplication by concentrating the analyte and exchanging the LC solvent for a

deuterated NMR solvent 5.

Chromatographic Separation: Inject 50 µL of the crude fungal extract onto a C18 reverse-

phase analytical column. Elute using a gradient of H₂O/Acetonitrile (0.1% Formic Acid).

Post-Column Trapping: Monitor the eluent via UV-Vis (λ = 280 nm). Divert the peak

corresponding to 2,3,6-trimethoxyphenol to a solid-phase extraction (SPE) cartridge.

Introduce a make-up flow of pure water to decrease the organic modifier concentration,

forcing the analyte to partition into the SPE stationary phase.

Desiccation: Purge the SPE cartridge with ultra-high-purity nitrogen gas for 30 minutes to

completely remove protonated LC solvents.

NMR Elution: Elute the trapped analyte directly into the NMR flow probe using 30 µL of

CD₃OD. Acquire 1D ¹H and 2D HSQC/HMBC spectra.

Protocol B: Synthetic Preparation via Modified Ullmann-
Type Methanolysis
Synthesizing 2,3,6-trimethoxyphenol frameworks often involves the Cu(I)-mediated Ullmann

reaction of tribromophenols. However, standard conditions often lead to reductive

debromination side reactions, resulting in complex mixtures 3. The following modified protocol

mitigates this.

Reagent Assembly: In a flame-dried Schlenk flask, combine 2,3,6-tribromophenol (1.0 eq),

sodium methoxide (5.0 eq), and CuI catalyst (0.2 eq) in anhydrous DMF.
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Reaction Conditions: Degas the mixture via three freeze-pump-thaw cycles. Reflux at 110 °C

under a strict argon atmosphere for 12 hours to prevent oxidative coupling of the phenol.

Quenching & Extraction: Cool the reaction to 0 °C. Carefully quench with 1M HCl to

neutralize the phenoxide intermediate. Extract the aqueous layer three times with ethyl

acetate. Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

Purification: Concentrate under reduced pressure. Purify the crude oil via flash column

chromatography (silica gel, 10:1 to 3:1 Hexane/Ethyl Acetate gradient) to isolate pure 2,3,6-
trimethoxyphenol.
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Sample Preparation
(2,3,6-Trimethoxyphenol in CDCl3)

1H NMR Acquisition
(1D Proton, 600 MHz)

13C NMR Acquisition
(1D Carbon, 150 MHz)

2D NMR Experiments
(HSQC, HMBC, COSY)

IR Spectroscopy
(ATR-FTIR)

Mass Spectrometry
(EI-MS, 70 eV)

Structural Elucidation &
Data Validation

Click to download full resolution via product page

Multiplexed analytical workflow for the structural elucidation of 2,3,6-trimethoxyphenol.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b3043699?utm_src=pdf-body-img
https://www.benchchem.com/product/b3043699?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of

Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1).National

Institutes of Health (PMC). URL:[Link]

Molecules, Volume 19, Issue 12 (December 2014) - Chemical constituents of the solid-state

cultured products of Antrodia camphorata.MDPI. URL:[Link]

WO2009042544A1 - Quinone derivatives, pharmaceutical compositions, and uses
thereof.Google Patents.

Rapid extract dereplication using HPLC-SPE-NMR: Analysis of secondary

metabolites.ResearchGate. URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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